GDP-D-galactose

Description

Properties

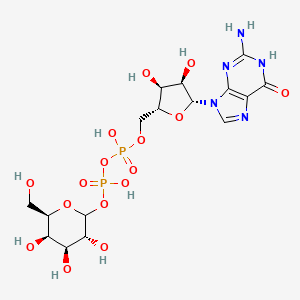

Molecular Formula |

C16H25N5O16P2 |

|---|---|

Molecular Weight |

605.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O16P2/c17-16-19-12-6(13(28)20-16)18-3-21(12)14-10(26)8(24)5(34-14)2-33-38(29,30)37-39(31,32)36-15-11(27)9(25)7(23)4(1-22)35-15/h3-5,7-11,14-15,22-27H,1-2H2,(H,29,30)(H,31,32)(H3,17,19,20,28)/t4-,5-,7+,8-,9+,10-,11-,14-,15?/m1/s1 |

InChI Key |

MVMSCBBUIHUTGJ-IXDFUAJQSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Decoding Donor Specificity in Glycosylation: GDP-D-Galactose vs. UDP-Galactose

Executive Summary

In the complex landscape of glycobiology, the fidelity of glycosyltransferases (GTs) is paramount. A fundamental question often arises in glycoengineering and assay development: Why does nature overwhelmingly utilize UDP-galactose rather than GDP-galactose as the universal donor for galactosylation?

This technical guide dissects the structural, evolutionary, and kinetic principles governing nucleotide sugar donor specificity. By contrasting the canonical UDP-galactose with the rare GDP-D-galactose, we provide drug development professionals and structural biologists with a mechanistic framework for understanding enzyme promiscuity, designing robust in vitro assays, and engineering novel glycosylation pathways.

The Evolutionary Logic of Nucleotide "Handles"

Nucleotide sugars possess a bipartite architecture: a nucleotide monophosphate/diphosphate "handle" and a monosaccharide "payload." While the sugar moiety dictates the final structure of the glycan, the nucleotide handle is the primary recognition determinant for the glycosyltransferase.

The "Crosstalk" Hypothesis

Nature's selection of different nucleotides for different sugars is not arbitrary; it is a vital mechanism to prevent biosynthetic crosstalk. As detailed in the seminal review on the 1[1], carrying sugars on distinct nucleotides increases the accuracy of complex carbohydrate synthesis.

If GDP-D-galactose were abundant in the mammalian cytosol, fucosyltransferases (which canonically use GDP-fucose) might mistakenly transfer galactose instead of fucose. Because the fucosyltransferase binding pocket is highly optimized for the Guanosine diphosphate (GDP) handle, a GDP-galactose molecule could easily dock, leading to catastrophic misincorporation[1]. By restricting galactose to the Uridine diphosphate (UDP) handle, evolutionary pressure created orthogonal glycosylation channels.

Figure 1: Orthogonal nucleotide recognition prevents crosstalk between GalT and FucT pathways.

Structural Determinants of Specificity

The UDP-Galactose Binding Pocket

Most mammalian galactosyltransferases, such as

The binding of UDP-galactose is strictly coordinated by two factors:

-

The DXD Motif: A conserved Asp-X-Asp motif coordinates a divalent cation (typically

), which interacts directly with the diphosphate bridge of the UDP-sugar, neutralizing its negative charge and positioning it for nucleophilic attack[2]. -

Pyrimidine vs. Purine Recognition: The enzyme's nucleotide pocket is sterically contoured for Uridine (a single-ring pyrimidine). Attempting to force GDP-D-galactose into this pocket introduces Guanosine (a bulky, bicyclic purine), resulting in severe steric clashes.

Where Does GDP-Galactose Exist in Nature?

While UDP-galactose is the universal donor in mammals, GDP-linked galactose isomers do exist in highly specialized niches. For instance, GDP-L-galactose is a critical intermediate in the plant 3[3]. Furthermore, GDP-D-galactose is occasionally utilized in the synthesis of specific bacterial O-antigens, such as the 4[4]. In these organisms, the corresponding transferases have evolved distinct GT-B folds with enlarged pockets to accommodate the purine ring.

Quantitative Data: Kinetic Profiling

To illustrate the stark contrast in donor specificity, the following table synthesizes the kinetic parameters of representative GTs when challenged with canonical vs. non-canonical donors.

| Enzyme Class | Donor Substrate | Acceptor | Relative | Relative | Specificity Note |

| UDP-Galactose | GlcNAc | 15 - 30 | High | Canonical donor; strict recognition of Uridine. | |

| GDP-Galactose | GlcNAc | > 5000 | Negligible | Steric clash in nucleotide binding pocket. | |

| GDP-Fucose | Type II Glycan | 10 - 20 | High | Canonical donor. | |

| GDP-Galactose | Type II Glycan | 200 - 500 | Low/Moderate | Promiscuous binding due to GDP handle recognition. |

Table 1: Comparative kinetic profiles demonstrating the strict dependence of GalTs on the UDP handle, and the potential for FucT promiscuity when exposed to GDP-linked non-canonical sugars.

Experimental Workflow: Validating Donor Specificity

When characterizing a novel glycosyltransferase or engineering an enzyme for chemoenzymatic synthesis, relying on simple colorimetric assays (e.g., phosphatase-coupled assays that detect released UDP/GDP) is dangerous. These assays cannot distinguish between true glycosyl transfer and background water hydrolysis.

To ensure a self-validating system , we must use LC-MS/MS to directly quantify the formation of the glycosylated product.

Figure 2: Self-validating in vitro workflow for profiling glycosyltransferase donor specificity.

Step-by-Step Protocol: LC-MS/MS Donor Specificity Assay

Causality & Design Rationale: This protocol includes an orthogonal control (FucT + GDP-Gal) to prove that the GDP-Galactose reagent is structurally intact and capable of binding a GDP-specific pocket, ensuring that a negative result with GalT is due to true enzyme specificity, not reagent degradation.

-

Reagent Preparation & Controls:

-

Prepare 10 mM stock solutions of UDP-Galactose and GDP-D-Galactose in

. -

Internal Standard: Spike the acceptor substrate (e.g., fluorescently tagged GlcNAc) with a heavy-isotope labeled standard to normalize LC-MS ionization variance.

-

-

Reaction Assembly:

-

In a 50

reaction volume, combine 50 mM HEPES buffer (pH 7.4), 10 mM -

Initiate the reaction by adding 100 ng of purified Glycosyltransferase (e.g., B4GalT1).

-

-

Incubation & Quenching:

-

Incubate at 37°C for exactly 30 minutes.

-

Causality of Quenching: Stop the reaction by adding 50

of ice-cold Acetonitrile/Methanol (1:1 v/v). This instantly denatures and precipitates the enzyme, preventing post-assay hydrolysis, while keeping the polar glycan products highly soluble in the supernatant.

-

-

Centrifugation & LC-MS/MS Analysis:

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Inject 5

of the supernatant into a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a triple quadrupole mass spectrometer. -

Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the unglycosylated acceptor and the galactosylated product.

-

-

Data Interpretation:

-

Calculate the conversion rate. A self-validating run will show >90% conversion in the UDP-Gal + GalT tube, <1% in the GDP-Gal + GalT tube, and moderate conversion in the orthogonal GDP-Gal + FucT control tube.

-

Conclusion

The specificity of UDP-galactose versus GDP-galactose is a masterclass in evolutionary biochemistry. The nucleotide handle serves as an orthogonal key, preventing catastrophic crosstalk between galactosylation and fucosylation/mannosylation pathways. For researchers and drug developers, respecting these structural boundaries is critical when designing assays. Conversely, exploiting these boundaries—such as utilizing GDP-galactose with engineered or promiscuous fucosyltransferases—opens innovative avenues for the chemoenzymatic synthesis of unnatural therapeutic glycans.

References

- Comparative biochemistry of nucleotide-linked sugars.PubMed/NIH.

- Glycosyltransferases: glycoengineers in human milk oligosaccharide synthesis and manufacturing.Frontiers.

- Vitamin C Content in Fruits: Biosynthesis and Regul

- Identification of a Genetic Locus Essential for Serotype b-Specific Antigen Synthesis in Actinobacillus actinomycetemcomitans.ASM Journals.

Sources

- 1. Comparative biochemistry of nucleotide-linked sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Glycosyltransferases: glycoengineers in human milk oligosaccharide synthesis and manufacturing [frontiersin.org]

- 3. Vitamin C Content in Fruits: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

structure and molecular weight of GDP-D-galactose (CAS 41432-88-6)

The following technical guide provides an in-depth analysis of GDP-D-galactose (CAS 41432-88-6), designed for researchers in glycobiology, biochemistry, and drug development.

Structural Characterization, Biosynthesis, and Analytical Protocols

Executive Summary

Guanosine 5'-diphosphate-D-galactose (GDP-D-galactose) is a specialized nucleotide sugar that serves as a donor substrate for specific galactosyltransferases.[1] Unlike Uridine 5'-diphosphate-galactose (UDP-Gal), which is the ubiquitous donor in mammalian systems (Leloir pathway), GDP-D-galactose is predominantly utilized by plants, algae, and specific bacteria for the synthesis of structural polysaccharides (e.g., agar, cell wall components) and extracellular polymeric substances (EPS).

This guide delineates the physicochemical properties, biosynthetic routes, and handling protocols for GDP-D-galactose, distinguishing it from its UDP counterpart to prevent experimental cross-application errors.

Part 1: Molecular Identity & Physicochemical Properties

Nomenclature and Classification

GDP-D-galactose is composed of a guanosine nucleoside linked via a pyrophosphate bridge to the anomeric carbon of D-galactose. It functions as a high-energy glycosyl donor.

| Property | Specification |

| Chemical Name | Guanosine 5'-diphosphate-D-galactose |

| CAS Registry Number | 41432-88-6 (Generic/Free Acid) |

| Molecular Formula | C₁₆H₂₅N₅O₁₆P₂ (Free Acid) |

| Molecular Weight | 605.34 g/mol (Free Acid) |

| Common Salt Forms | Disodium Salt (MW ~649.31 g/mol ) |

| Anomeric Configuration | |

| Solubility | Highly soluble in water (>50 mM); insoluble in ethanol/organic solvents.[2] |

| UV Absorption |

Structural Connectivity

The molecule consists of three distinct moieties:

-

Guanosine: The purine base guanine attached to a ribofuranose ring via a

-N9-glycosidic bond. -

Pyrophosphate Bridge: A diphosphate linkage connecting the 5'-hydroxyl of the ribose to the anomeric carbon (C1) of the galactose.

-

D-Galactose: The sugar moiety, typically in the pyranose form (

-D-galactopyranose).

Critical Distinction: Researchers must verify whether their experimental system requires UDP-Gal (mammalian/yeast GalT enzymes) or GDP-Gal (plant/algal/bacterial enzymes). These substrates are not interchangeable due to the high specificity of glycosyltransferase nucleotide binding domains.

Part 2: Biosynthetic Context & Enzymology

While UDP-galactose is synthesized via the Leloir pathway (Galactose

The Biosynthetic Pathways

-

Salvage Pathway (Direct Activation):

-

Substrates:

-D-Galactose-1-Phosphate + GTP. -

Enzyme: GDP-galactose pyrophosphorylase (GGPP).

-

Mechanism: Transfer of the GMP moiety from GTP to Gal-1-P, releasing pyrophosphate (PPi).

-

-

Interconversion Pathway (De Novo):

Visualization of Biosynthesis

The following diagram illustrates the divergence between the standard Leloir pathway (UDP) and the GDP-specific pathway.

Figure 1: Biosynthetic route of GDP-D-Galactose via the salvage pathway, contrasted with the mammalian Leloir pathway (dashed).

Part 3: Analytical Characterization & Quality Control

Trustworthy quantification of GDP-D-galactose requires separating it from its hydrolysis products (GMP, GDP, Galactose-1-P) and potential epimers (GDP-Mannose).

High-Performance Liquid Chromatography (HPLC) Protocol

Method: Anion Exchange Chromatography (SAX) or Ion-Pair Reversed-Phase.

-

Column: Porous Graphitic Carbon (e.g., Hypercarb) or Strong Anion Exchange (SAX).

-

Mobile Phase A: 50 mM Ammonium Formate, pH 8.0 (or Triethylamine acetate).

-

Mobile Phase B: 100% Acetonitrile (or High salt buffer for SAX).

-

Detection: UV at 254 nm (Guanosine absorption).

-

Flow Rate: 0.8 - 1.0 mL/min.

Self-Validating Step:

Inject a standard mixture of GMP, GDP, and GTP. GDP-D-galactose should elute distinct from GDP and GTP. The ratio of the 254 nm peak area to the molar concentration should align with the extinction coefficient of guanosine (

Mass Spectrometry (LC-MS/MS)

For exact structural confirmation:

-

Ionization: ESI Negative Mode (Phosphate groups ionize well in negative mode).

-

Precursor Ion: [M-H]⁻ = 604.3 (for Free Acid).

-

Fragment Ions:

-

m/z 442 (GDP fragment).

-

m/z 362 (GMP fragment).

-

m/z 79 (PO₃⁻).

-

Part 4: Stability, Handling & Storage

Nucleotide sugars are thermodynamically unstable due to the high-energy phosphoanhydride and glycosyl phosphodiester bonds.

Stability Profile

-

pH Sensitivity: Highly unstable in acidic conditions (pH < 4.0) due to the hydrolysis of the glycosidic bond. Moderately unstable in high alkali (pH > 9.0). Optimum stability: pH 7.0 - 7.5.

-

Thermal Sensitivity: Hydrolysis accelerates exponentially above 25°C. Half-life at 37°C is significantly shorter than at 4°C.

Storage Protocol

-

Lyophilized Powder: Store at -20°C or -80°C . Desiccate to prevent moisture absorption (hygroscopic).

-

In Solution:

-

Dissolve in neutral buffer (e.g., 10 mM HEPES, pH 7.5). Avoid water if pH is unbuffered and acidic.

-

Aliquot immediately to avoid freeze-thaw cycles.

-

Do not autoclave. Sterilize via 0.22 µm filtration.

-

Part 5: Applications in Drug Development

Glycoengineering of Biologics

While mammalian CHO cell lines rely on UDP-Gal, researchers engineering plant-made pharmaceuticals (PMPs) or bacterial expression systems may require GDP-Galactose to modulate glycosylation profiles.

-

Application: Substrate for specific bacterial glycosyltransferases used to synthesize conjugate vaccines or modify polysaccharide coatings.

Synthesis of Rare Polysaccharides

GDP-D-galactose is critical for the in vitro enzymatic synthesis of marine polysaccharides (e.g., porphyran) and biofilm components, which are targets for novel antimicrobial agents or hydrogel biomaterials.

References

-

PubChem. GDP-D-galactose (Compound). National Library of Medicine. Available at: [Link]

-

Varki, A., et al. Essentials of Glycobiology. 4th edition. Cold Spring Harbor Laboratory Press. (General reference for nucleotide sugar metabolism). Available at: [Link]

-

Barber, G.A. The synthesis of guanosine 5'-diphosphate D-galactose by extracts of the snail Helix pomatia. J. Biol. Chem. 1979.[5] (Foundational paper on GDP-Gal biosynthesis).

-

Conklin, P.L., et al. Biosynthesis of Ascorbate in Plants (Connection to GDP-Mannose/Galactose). Plant Physiology. Available at: [Link]

Sources

- 1. gdp suppliers USA [americanchemicalsuppliers.com]

- 2. Vitamin C Content in Fruits: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vitamin C Content in Fruits: Biosynthesis and Regulation [frontiersin.org]

- 4. PPT - 해양미생물유래 세포외 다당류의 개발 PowerPoint Presentation - ID:4499091 [slideserve.com]

- 5. level.com.tw [level.com.tw]

Metabolic Dynamics of GDP-D-Galactose and Nucleotide Sugars in Marine Algae

Technical Guide for Glycobiology & Drug Development

Executive Summary

In the realm of marine biotechnology, the metabolic pathways of nucleotide sugars are the engines of structural diversity. While UDP-D-galactose is the canonical donor for D-galactose residues in the Leloir pathway, and GDP-L-galactose is the critical precursor for L-galactose residues (essential for agar and ascorbate), GDP-D-galactose represents a distinct, often overlooked metabolite detected in specific lineages like Chlorophyta (Chlorella).

This guide deconstructs the metabolic architecture of galactose nucleotide sugars in marine algae. It clarifies the stereochemical bifurcation that allows algae to synthesize complex heteropolymers (agars, carrageenans, and ulvans) and provides actionable protocols for analyzing these pathways in therapeutic development.

Part 1: The Nucleotide Sugar Landscape

The Stereochemical Bifurcation

Marine algae, particularly Rhodophyta (Red) and Chlorophyta (Green), possess a unique metabolic "switch" that diverts carbon flux into two stereochemically distinct pools.[1] This distinction is critical for researchers engineering polysaccharide structures.

| Nucleotide Sugar | Stereochemistry | Primary Metabolic Role | Key Enzyme |

| UDP-D-Galactose | D-Isomer | Primary donor for D-galactose in cell walls (Carrageenans, Agars). | UDP-Galactose 4-epimerase (GALE) |

| GDP-L-Galactose | L-Isomer | Precursor for L-galactose (Agar) and L-Ascorbate (Vitamin C). | GDP-Mannose 3,5-epimerase (GME) |

| GDP-D-Galactose | D-Isomer | Rare/Minor metabolite (detected in Chlorella); potential signaling or specific glycan donor. | Promiscuous Pyrophosphorylase / 2-Epimerase |

The GDP-D-Galactose Anomaly

While UDP-D-galactose is the dominant D-donor, GDP-D-galactose has been identified in the soluble nucleotide pool of green algae (Chlorella pyrenoidosa). Its biosynthesis is hypothesized to occur via two non-canonical routes:

-

Promiscuous Guanylyltransferase: The enzyme GDP-mannose pyrophosphorylase (GMPP) may possess relaxed specificity, accepting Galactose-1-P and GTP.

-

C-2 Epimerization: A direct conversion from GDP-D-mannose, analogous to bacterial pathways, though this enzyme is less characterized in eukaryotic algae.

Part 2: Detailed Metabolic Pathways

The GDP-Mannose Hub (The "L" Branch)

The synthesis of GDP-sugar nucleotides in algae is unique because it drives the formation of L-galactose , a sugar rarely found in terrestrial animals but essential for the gel-forming properties of marine hydrocolloids.

The Pathway:

-

Entry: Fructose-6-P

Mannose-6-P (via Mannose-6-P Isomerase). -

Activation: Mannose-6-P

Mannose-1-P -

The Epimerization Switch (Critical Step):

-

Utilization:

The Leloir Pathway (The "D" Branch)

The canonical route for D-galactose incorporation involves Uridine, not Guanosine.

-

UDP-Glucose

UDP-D-Galactose (via UDP-galactose 4-epimerase).[12] -

This pool supplies the D-galactose units for the "backbone" of carrageenans and agars.

Pathway Visualization

The following diagram illustrates the divergence of the GDP and UDP pathways, highlighting the position of the rare GDP-D-Galactose.

Caption: Metabolic bifurcation in marine algae. Note the separation of L-Gal (GDP-linked) and D-Gal (UDP-linked) synthesis pathways.

Part 3: Experimental Protocols

Extraction and Profiling of Algal Nucleotide Sugars

To validate the presence of GDP-D-galactose vs. GDP-L-galactose in a specific algal strain, High-Performance Anion-Exchange Chromatography (HPAEC) is the gold standard.

Protocol: Nucleotide Sugar Extraction

-

Harvest: Flash-freeze 1g of algal tissue (e.g., Gracilaria or Chlorella) in liquid nitrogen.

-

Lysis: Grind to a fine powder. Add 2 mL of cold 70% Ethanol (stops enzymatic turnover).

-

Internal Standard: Spike with 10 nmol of GDP-Glucose (rare in algae) to normalize recovery.

-

Extraction: Vortex for 1 min; incubate at 70°C for 15 min (inactivates phosphatases).

-

Clarification: Centrifuge at 12,000 x g for 10 min at 4°C. Collect supernatant.

-

Lipid Removal: Partition against chloroform (1:1 v/v). Keep the aqueous phase.

-

SPE Cleanup: Pass through a C18 cartridge to remove pigments/polyphenols.

-

Analysis: Inject onto a CarboPac PA1 column (Dionex). Elute with a gradient of Sodium Acetate (0.05M to 1M) in 0.1M NaOH.

Validation Criteria:

-

Retention Time: GDP-D-Gal and GDP-L-Gal may co-elute. Use enzymatic hydrolysis (D-Galactose oxidase affects only the D-form) to distinguish isomers.

-

MS/MS Confirmation: Precursor ion m/z 604 (GDP-Hexose). Fragmentation patterns can distinguish Hexose moieties.

Enzyme Assay: GDP-Mannose 3,5-Epimerase (GME)

To confirm the capacity for L-galactose synthesis (Agar/Ascorbate potential).

-

Substrate: 1 mM GDP-D-[

C]Mannose. -

Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM NAD

(cofactor), crude algal protein extract. -

Incubation: 30 min at 25°C.

-

Termination: Boil for 2 min.

-

Hydrolysis: Treat with acid (0.1 N TFA) to release free sugars.

-

Separation: Run free sugars on HPLC or TLC.

-

Result: Appearance of L-Galactose and L-Gulose peaks confirms GME activity.

Part 4: Applications in Drug Development

Glyco-Engineering of Sulfated Polysaccharides

Marine sulfated galactans (Carrageenans) are potent antivirals (e.g., against HPV, SARS-CoV-2).[13] Their efficacy depends on the degree of sulfation and the D/L ratio .

-

Target: Overexpress GME to increase the GDP-L-galactose pool.

-

Outcome: Production of "hybrid" carrageenans with altered helical structures and solubility profiles, potentially enhancing bioavailability for mucosal drug delivery.

Metabolic Engineering for Vitamin C

Since GDP-L-galactose is the rate-limiting precursor for Ascorbate in the Smirnoff-Wheeler pathway:

-

Strategy: Upregulate the VTC2 homolog (GDP-L-galactose phosphorylase) in microalgae.

-

Application: Production of high-antioxidant algal biomass for nutraceuticals.

References

-

Wheeler, G. L., Jones, M. A., & Smirnoff, N. (1998). The biosynthetic pathway of vitamin C in higher plants.[10][11][14] Nature, 393, 365–369. Link

-

Barber, G. A. (1979). Observations on the structure and metabolism of the nucleotide sugars of the green alga Chlorella pyrenoidosa. Journal of Phycology, 15(4), 405-411. (First identification of GDP-D-galactose in algae). Link

-

Ficko-Blean, A., et al. (2015).[15] Carrageenan catabolism is encoded by a complex regulon in marine heterotrophic bacteria. Nature Communications, 6, 7688. (Details on D/L galactan structures). Link

-

Major, L. L., et al. (2005).[5] The structure and function of GDP-mannose-3,5-epimerase: an enzyme which converts GDP-mannose to GDP-L-galactose and GDP-L-gulose.[2][4][6][7] Journal of Biological Chemistry, 280, 38328-38338. Link

-

Lee, S. B., et al. (2017). Agar biosynthetic pathway in the red alga Gracilaria changii. Frontiers in Plant Science, 8, 1089. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Vitamin C Content in Fruits: Biosynthesis and Regulation [frontiersin.org]

- 4. Vitamin C Content in Fruits: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. GDP-mannose 3,5-epimerase : a view on structure, mechanism, and industrial potential [biblio.ugent.be]

- 11. benchchem.com [benchchem.com]

- 12. Galactose - Wikipedia [en.wikipedia.org]

- 13. Jasmonates and Ethylene Shape Floridoside Synthesis during Carposporogenesis in the Red Seaweed Grateloupia imbricata - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Frontiers | The Cell Wall Polysaccharides Biosynthesis in Seaweeds: A Molecular Perspective [frontiersin.org]

Technical Guide: Biosynthetic Divergence of GDP-D-Galactose and GDP-L-Galactose

The following technical guide provides an in-depth analysis of the biosynthetic divergence, structural enzymology, and applications of GDP-D-galactose versus GDP-L-galactose.

Executive Summary

In the realm of glycobiology, the stereochemical distinction between D-galactose and L-galactose dictates their nucleotide carriers and biological fate.

-

GDP-L-Galactose is a critical, universally conserved intermediate in plants and algae, serving as the obligate precursor for L-Ascorbic Acid (Vitamin C) and cell wall pectins. Its biosynthesis hinges on a unique double-epimerization of GDP-D-mannose.

-

GDP-D-Galactose is a rare metabolic anomaly. While D-galactose is ubiquitously activated as UDP-D-galactose (via the Leloir pathway) in mammals and most bacteria, GDP -D-galactose appears exclusively in specific marine bacteria (e.g., Alteromonas, Vibrio) and invertebrates (e.g., Helix pomatia) for the synthesis of specialized exopolysaccharides (EPS) and lipopolysaccharides (LPS).

This guide dissects the enzymatic machinery driving these two distinct pathways, offering protocols for their study and insights for glycoengineering.

Biosynthetic Pathways: The Stereochemical Fork

The divergence between these two metabolites stems from their precursor origins and the carrier molecule (Guanosine vs. Uridine).

The Dominant Pathway: GDP-L-Galactose (The Smirnoff-Wheeler Pathway)

In photosynthetic organisms, GDP-L-galactose is synthesized de novo from the hexose phosphate pool. It represents the "committed step" toward Vitamin C production.

Pathway Logic:

-

Activation: Converted to GDP-D-Mannose by GDP-mannose pyrophosphorylase (VTC1).

-

The "Magic" Step (Epimerization): The enzyme GDP-mannose-3,5-epimerase (GME) catalyzes a double epimerization at carbons C3 and C5. This inverts the stereochemistry, converting the D-sugar (mannose) into an L-sugar (galactose) while retaining the GDP anchor.

-

Fate: GDP-L-Galactose is immediately cleaved by GDP-L-galactose phosphorylase (VTC2/GGP) to form L-Galactose-1-P, driving the flux toward Ascorbate.

The Rare Pathway: GDP-D-Galactose (Bacterial/Specialized)

Unlike its L-counterpart, D-galactose is typically handled by UDP. However, specific marine bacteria utilize GDP-D-galactose to assemble unique structural polysaccharides that resist common hydrolytic enzymes.

Pathway Logic:

-

Precursor: D-Galactose-1-Phosphate or GDP-D-Glucose.

-

Route A (Salvage): Direct activation of Gal-1-P by a specific GDP-D-galactose pyrophosphorylase (GTP + Gal-1-P

GDP-D-Gal + PPi). This is observed in snail galactogen synthesis. -

Route B (Epimerization): Conversion from GDP-D-Glucose via a GDP-glucose-4-epimerase (homologous to the UDP-GalE enzyme but specific for guanosine).

-

Fate: Incorporated into biofilm exopolysaccharides (EPS) or lipopolysaccharides (LPS).

Enzymology & Mechanism[3][5][6][7]

The GME Mechanism (GDP-D-Man GDP-L-Gal)

The GDP-mannose-3,5-epimerase (GME) is the most mechanically complex enzyme in this system. It performs two distinct epimerizations without releasing the intermediate.

-

Cofactor: NAD+ (transiently reduced to NADH).

-

Step 1 (Oxidation): C4 is oxidized to a ketone (4-keto-intermediate), transferring hydride to NAD+.

-

Step 2 (C5 Epimerization): The acidic residue (Cys145/Lys217 dyad) abstracts a proton from C5, inverting the ring configuration (D

L). -

Step 3 (C3 Epimerization): A similar proton abstraction/donation occurs at C3.

-

Step 4 (Reduction): The C4-ketone is reduced back to a hydroxyl group using the stored NADH.

Visualization of Pathways

The following diagram contrasts the standard L-galactose route with the rare GDP-D-galactose route.

Caption: Comparison of the canonical Smirnoff-Wheeler pathway (Green) generating GDP-L-Galactose for Vitamin C, versus the rare bacterial salvage pathway (Red) generating GDP-D-Galactose for biofilms.

Quantitative Comparison

| Feature | GDP-L-Galactose | GDP-D-Galactose |

| Primary Organisms | Plants, Green Algae | Marine Bacteria (Vibrio), Gastropods |

| Primary Function | Vitamin C Biosynthesis, Pectin | Biofilm (EPS) structural integrity |

| Precursor | GDP-D-Mannose | D-Galactose-1-P or GDP-D-Glucose |

| Key Enzyme | GDP-Mannose-3,5-Epimerase (GME) | GDP-Galactose Pyrophosphorylase |

| Stereochemistry | L-isomer (C5 inverted) | D-isomer (Standard configuration) |

| Cellular Concentration | High (in photosynthetic tissue) | Very Low (induced during biofilm formation) |

Experimental Protocols

Protocol: Measuring GME Activity (GDP-D-Man GDP-L-Gal)

Target: Quantify the conversion efficiency of the epimerase in plant lysates.

Reagents:

-

Substrate: 1 mM GDP-D-Mannose (commercially available).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM NAD+ (cofactor), 5 mM MgCl2.

-

Enzyme: Purified recombinant GME (e.g., from Arabidopsis).

Workflow:

-

Incubation: Mix 10 µg GME with 100 µM GDP-D-Mannose in 100 µL reaction buffer. Incubate at 25°C for 30 minutes.

-

Termination: Stop reaction by adding 100 µL Chloroform/Methanol (1:1) or heating to 95°C for 2 mins.

-

Hydrolysis: (Optional) Acid hydrolyze (2M TFA, 100°C, 1h) to release free sugars if analyzing by GC-MS.

-

Analysis (HPLC-HPAEC-PAD):

-

Column: CarboPac PA1 (Dionex).

-

Eluent: Isocratic 100 mM NaOH with a linear gradient of NaOAc (0–200 mM).

-

Detection: Pulsed Amperometric Detection (PAD).

-

Result: GDP-L-Galactose elutes distinctively from GDP-D-Mannose. Expect an equilibrium ratio of approx. 70:30 (Mannose:L-Galactose).

-

Protocol: Screening for GDP-D-Galactose in Bacterial EPS

Target: Identify if your bacterial strain produces this rare nucleotide.

-

Extraction: Pellet bacteria (mid-log phase), wash with saline. Extract nucleotides using cold 70% Ethanol (-20°C).

-

Purification: Centrifuge (12,000 x g, 10 min). Supernatant contains nucleotide sugars.[5][6][7]

-

LC-MS/MS Analysis:

-

Method: Ion-pair reverse-phase LC coupled with triple-quadrupole MS.

-

Transition: Monitor MRM for GDP-Hexose (m/z 604

442 [GDP-H]-). -

Differentiation: GDP-D-Galactose and GDP-D-Glucose are isobaric. Separation requires a porous graphitic carbon (PGC) column (Hypercarb) which resolves diastereomers based on planar interactions.

-

References

-

Wheeler, G. L., Jones, M. A., & Smirnoff, N. (1998). The biosynthetic pathway of vitamin C in higher plants. Nature, 393, 365–369. Link

-

Wolucka, B. A., & Van Montagu, M. (2003). GDP-mannose 3',5'-epimerase forms GDP-L-gulose, a putative intermediate for the de novo biosynthesis of vitamin C in plants. Journal of Biological Chemistry, 278(48), 47483-47490. Link

-

Major, L. L., et al. (2005). Structure and function of GDP-mannose-3',5'-epimerase: an enzyme which performs three chemical reactions at the same active site. Journal of the American Chemical Society, 127(52), 18309-18320. Link

-

Bulley, S. M., & Laing, W. A. (2016). The regulation of ascorbate biosynthesis. Current Opinion in Plant Biology, 33, 15-22. Link

-

Samuel, G., & Reeves, P. (2003). Biosynthesis of O-antigens: genes and pathways involved in nucleotide sugar precursor synthesis and O-antigen assembly. Carbohydrate Research, 338(23), 2503-2519. Link

Sources

- 1. Frontiers | Vitamin C Content in Fruits: Biosynthesis and Regulation [frontiersin.org]

- 2. Vitamin C Content in Fruits: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Vitamin C Content in Fruits: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gdp suppliers USA [americanchemicalsuppliers.com]

- 6. chemilyglycoscience.com [chemilyglycoscience.com]

- 7. Study of the conversion of GDP-mannose into GDP-fucose in Nereids: a biochemical marker of oocyte maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability & Hydrolysis Kinetics of GDP-D-Galactose: A Technical Guide

The following technical guide details the thermodynamic stability, hydrolysis kinetics, and handling protocols for Guanosine 5'-diphospho-D-galactose (GDP-Gal), designed for researchers in glycobiology and drug development.

Part 1: Executive Summary

Guanosine 5'-diphospho-D-galactose (GDP-Gal) is a high-energy nucleotide sugar donor essential for the enzymatic synthesis of complex glycans, particularly in the construction of lipopolysaccharides (LPS) in bacteria and specific glycosylation pathways in eukaryotes. Unlike the more ubiquitous UDP-galactose, GDP-Gal possesses unique structural labilities that present challenges in in vitro biocatalysis and pharmaceutical manufacturing.

This guide synthesizes thermodynamic principles with practical handling protocols. The core insight for researchers is that GDP-Gal stability is bimodal : it is susceptible to glycosidic cleavage under acidic conditions and pyrophosphate hydrolysis under alkaline conditions. Optimal stability is achieved only within a narrow pH window (6.5–7.5) at low temperatures, necessitating rigorous buffer control during storage and reaction engineering.

Part 2: Molecular Architecture & Thermodynamics

Structural Determinants of Instability

The thermodynamic instability of GDP-Gal arises from two specific high-energy linkages:

-

The Anomeric Glycosidic Bond: Linking the C1 of galactose to the

-phosphate. This bond is thermodynamically activated for transfer ( -

The Pyrophosphate Anhydride Linkage: Connecting the

- and

Degradation Pathways

The degradation of GDP-Gal follows two distinct mechanistic pathways depending on the pH environment.

Graphviz Diagram: GDP-Galactose Degradation Pathways

Caption: Dual degradation pathways of GDP-Galactose. Acidic pH favors glycosidic bond cleavage (Red), while alkaline pH favors pyrophosphate cleavage (Yellow).

Part 3: Hydrolysis Kinetics

Comparative Stability Data

While direct kinetic constants for GDP-Gal are sparse in literature compared to UDP-Glc, structural homology allows for high-confidence extrapolation from UDP-Galactose and GDP-Mannose data. GDP-sugars are generally less stable than UDP-sugars due to the stacking interactions of the guanine base which can influence the conformation of the pyrophosphate bridge.

Table 1: Estimated Half-Lives (

| Condition | pH | Est. | Dominant Mechanism | Reference Proxy |

| Acidic | 3.0 | < 20 min | Glycosidic Hydrolysis | UDP-Gal [1] |

| Mild Acidic | 5.0 | ~ 4–6 hours | Glycosidic Hydrolysis | GDP-Man [2] |

| Neutral | 7.0 | > 48 hours | Slow Hydrolysis | UDP-Glc [3] |

| Mild Alkaline | 8.0 | ~ 12 hours | Pyrophosphate Cleavage | UDP-Glc [3] |

| Alkaline | 9.0 | < 2 hours | Pyrophosphate Cleavage | UDP-Glc [3] |

| Alkaline + | 9.0 | < 45 min | Metal-Ion Catalysis | UDP-Glc [3] |

Critical Insight: The presence of divalent metal ions (e.g.,

,), which are often required cofactors for glycosyltransferases, significantly accelerates hydrolysis at pH > 7.5. In reaction mixtures containing , the half-life of GDP-Gal can decrease by 3-5 fold .

Temperature Dependence (Arrhenius Behavior)

Hydrolysis rates follow Arrhenius behavior. Storing GDP-Gal at -20°C effectively arrests hydrolysis (

Part 4: Analytical Methodologies

To validate the quality of GDP-Gal stocks or monitor reaction progress, a self-validating Ion-Pair Reverse Phase (IP-RP) HPLC method is recommended. This method resolves the nucleotide sugar from its breakdown products (GMP, GDP, Gal-1-P).

Protocol: IP-RP HPLC Analysis

Objective: Quantify GDP-Gal purity and degradation products.

Materials:

-

Column: C18 analytical column (e.g., 150 x 4.6 mm, 3-5 µm).

-

Mobile Phase A: 100 mM Potassium Phosphate (pH 6.5) + 8 mM Tetrabutylammonium bisulfate (TBAS).

-

Mobile Phase B: Acetonitrile (30%) in Mobile Phase A.

-

Detection: UV at 254 nm (Guanosine absorption).

Method Workflow:

-

Equilibration: Run 95% A / 5% B for 10 min.

-

Injection: 10 µL of sample (diluted to ~100 µM in water).

-

Gradient: 0-20 min: 5% B

40% B (Linear). -

Wash: 20-25 min: 100% B.

Graphviz Diagram: Analytical Workflow

Caption: IP-RP HPLC workflow for separating GDP-Gal from hydrolytic impurities.

Part 5: Practical Stabilization Strategies

Storage Buffer Formulation

Never store GDP-Gal in unbuffered water or acidic solvents.

-

Recommended Buffer: 10 mM HEPES or Tris-HCl, pH 7.0–7.5.

-

Lyophilization: Best for long-term storage. Lyophilize from a neutral solution.

-

Avoid: Phosphate buffers for long-term storage if freezing (pH shift upon freezing can cause acid hydrolysis).

Reaction Engineering

For enzymatic synthesis requiring long incubation times:

-

Substrate Feeding: Add GDP-Gal in batches rather than a single bolus to minimize time-dependent hydrolysis.

-

Metal Ion Management: Add

only immediately prior to reaction initiation. -

Enzyme Coupling: Use a GDP-recycling system (e.g., Pyruvate Kinase + Phosphoenolpyruvate) if GDP inhibition is a concern, though this does not prevent spontaneous hydrolysis.

Part 6: References

-

Nidetzky, B. et al. (2004). Nucleotide sugars: stability, synthesis, and application. Analyzes the general hydrolytic stability of UDP- and GDP-sugars.

-

Mellor, J. et al. (2020). Kinetic and NMR spectroscopic study of the chemical stability and reaction pathways of sugar nucleotides. Taylor & Francis. Link

-

Feingold, D. S. & Avigad, G. (1980). Sugar Nucleotide Transformations in Plants. Detailed analysis of pH effects on nucleotide sugar stability.

-

Kotake, T. et al. (2004).[1] Properties of UDP-sugar pyrophosphorylase. Provides comparative kinetic data for pyrophosphate bond stability. Link

-

Gevaert, O. et al. (2020). GDP-Mannose 3,5-Epimerase: Structure, Mechanism, and Industrial Potential. Discusses GDP-sugar stability in biocatalytic contexts. Link

Sources

literature review on GDP-D-galactose dependent glycosyltransferases

An In-depth Technical Guide to GDP-D-galactose Dependent Glycosyltransferases

Foreword

Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, and other organic molecules, is a cornerstone of cellular function, mediating a vast array of biological events from cell-cell recognition to immune responses. At the heart of this intricate machinery are the glycosyltransferases (GTs), a super-family of enzymes responsible for synthesizing oligosaccharide chains.[1] This guide focuses on a specific and vital subgroup: the GDP-D-galactose dependent glycosyltransferases, often referred to as galactosyltransferases (GalTs). These enzymes catalyze the transfer of a galactose moiety from an activated sugar donor, UDP-galactose (UDP-Gal), to an acceptor molecule, forming a precise glycosidic bond.[2][3] Their precision is paramount; the "one enzyme–one linkage" hypothesis posits that the specificity for both donor and acceptor substrates dictates the final glycan structure.[2][3]

Dysregulation of galactosyltransferase activity is implicated in numerous pathologies, including cancer, chronic inflammation, and cardiovascular diseases, making them compelling targets for therapeutic intervention.[4][5][6] This document provides a comprehensive overview of the molecular biology, cellular function, and pathological relevance of GDP-D-galactose dependent glycosyltransferases. It further serves as a practical guide for researchers, offering detailed protocols for their expression, purification, and kinetic characterization, thereby empowering the scientific community to explore and exploit these critical enzymes for drug discovery and development.

The Molecular Architecture and Catalytic Machinery

Structural Classification and Topology

Galactosyltransferases, like most GTs, are typically type II membrane proteins residing primarily in the trans-Golgi apparatus.[1][7][8] Their structure consists of a short N-terminal cytoplasmic domain, a single transmembrane region that anchors the enzyme in the Golgi membrane, a flexible stem region, and a large, globular C-terminal catalytic domain that faces the Golgi lumen.[1][8] This topology is crucial for their function in the sequential modification of glycoconjugates as they transit through the secretory pathway. While most are Golgi-resident, some isoforms, such as the "long" form of β-1,4-galactosyltransferase, are also found on the plasma membrane, where they can act as cell adhesion molecules.[9][10][11]

Based on their catalytic domain structures, GTs are broadly classified into folds like GT-A and GT-B. These structural motifs, despite limited overall sequence homology across different GT families, provide the scaffold for catalysis.[12][13]

The Catalytic Cycle: A Tale of Two Loops

The catalytic domain of many galactosyltransferases features two critical flexible loops.[1][7][8] The catalytic cycle is a highly dynamic process involving significant conformational changes, as revealed by X-ray crystallography.[14][15][16]

-

Open Conformation: In the absence of substrates, the enzyme exists in an "open" state.

-

Substrate Binding & Conformational Change: The process is initiated by the binding of a divalent metal cation, typically Manganese (Mn²⁺), which is essential for catalysis.[1][17] The Mn²⁺ ion coordinates with the phosphate groups of the donor substrate, UDP-galactose. This binding event triggers a dramatic conformational change, causing the flexible loops to swing over and cover the donor, transitioning the enzyme to a "closed" conformation.[7][8]

-

Creation of the Acceptor Site: Critically, this loop closure creates the binding site for the specific oligosaccharide acceptor molecule, a site that does not exist in the open conformation.[7][8][16] This mechanism ensures an ordered binding of substrates (donor first, then acceptor) and prevents premature, wasteful hydrolysis of the UDP-Gal.

-

Catalysis: With both substrates in place, the enzyme catalyzes the transfer of galactose to the acceptor.

-

Product Release: Following the transfer, the glycosylated product is released, and the loops revert to their open conformation, expelling the remaining UDP moiety and preparing the enzyme for another cycle.[7]

The SN2-like Catalytic Mechanism

GDP-D-galactose dependent glycosyltransferases that form β-linkages are "inverting" enzymes. They utilize a direct displacement SN2-like reaction mechanism.[2][12] The acceptor's hydroxyl group acts as a nucleophile, attacking the anomeric carbon (C1) of the galactose on the UDP-Gal donor. This attack occurs from the opposite side of the departing UDP group, resulting in an inversion of the stereochemistry at the anomeric carbon from α (in UDP-α-D-galactose) to β in the newly formed glycosidic bond.[2][3] Key acidic residues in the active site, such as aspartate or glutamate, act as a general base to deprotonate the acceptor's hydroxyl group, enhancing its nucleophilicity.[18]

Caption: SN2-like catalytic mechanism of an inverting galactosyltransferase.

Cellular Roles and Disease Implications

Galactosyltransferases are integral to the synthesis of the vast majority of glycoconjugates, which are crucial for a multitude of cellular processes.

-

Cell-Cell Interactions and Adhesion: The carbohydrate moieties synthesized by GalTs are involved in cell adhesion and communication.[1]

-

Immune System Regulation: Glycosylation patterns on antibodies (immunoglobulins) are critical for their function. For instance, under-galactosylation of IgG is associated with the pro-inflammatory state in rheumatoid arthritis.[4][6] Galactose-containing structures also serve as ligands for various lectins in the immune system, mediating both innate and adaptive immunity.[4]

-

Cancer Progression: Altered glycosylation is a hallmark of cancer. Overexpression or altered activity of specific GalTs, such as β1,3-galactosyltransferase 5 (β3GalT5), is linked to the synthesis of tumor-associated carbohydrate antigens and can promote metastasis and chemoresistance.[4][18] Similarly, β-1,4-GalT-V is a central player in signaling pathways that drive cancer cell proliferation, migration, and angiogenesis.[5]

-

Cardiovascular and Inflammatory Diseases: The dysregulation of β-1,4-GalT-V and its product, lactosylceramide, can trigger inflammatory pathways and oxidative stress, contributing to cardiovascular diseases and other inflammation-centric conditions like lupus and inflammatory bowel disease.[5]

A Practical Guide to Studying Galactosyltransferases

Investigating the function and therapeutic potential of GalTs requires robust methodologies for their production and characterization. This section provides field-proven protocols and insights.

Recombinant Enzyme Expression and Purification

The foundation for in vitro analysis is the production of pure, active enzyme. While mammalian cells can be used, expression in Escherichia coli is often the most rapid and cost-effective method for generating the soluble catalytic domain of these enzymes.

Workflow: From Gene to Pure Enzyme

Caption: Standard workflow for recombinant galactosyltransferase expression and purification.

Protocol 1: Expression and Purification of a His-tagged Galactosyltransferase Catalytic Domain

Causality: This protocol is designed for high-yield production of the soluble catalytic domain. Using E. coli BL21(DE3) ensures tight control of expression via the T7 promoter system, induced by IPTG.[19] A lower induction temperature (16°C) is critical; it slows down protein synthesis, promoting proper folding and dramatically increasing the yield of soluble, active protein versus insoluble inclusion bodies.[19] The N-terminal His₆-tag allows for a straightforward, single-step purification via immobilized metal affinity chromatography (IMAC).[20][21]

Materials:

-

E. coli BL21(DE3) cells containing the expression plasmid (e.g., pET28a-GalT).

-

LB or Terrific Broth media with appropriate antibiotic (e.g., 50 µg/mL kanamycin).[21]

-

Isopropyl-β-D-thiogalactopyranoside (IPTG), 1M stock.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5-8.0, 300 mM NaCl, 10-15 mM Imidazole, 10% glycerol.[19][21]

-

Wash Buffer: Lysis Buffer with 20-30 mM Imidazole.

-

Elution Buffer: Lysis Buffer with 250-500 mM Imidazole.

-

Ni-NTA affinity resin.

Methodology:

-

Inoculation: Inoculate 10 mL of media containing the selective antibiotic with a single colony or glycerol stock. Grow overnight at 37°C with shaking.[22]

-

Scale-Up: Use the overnight culture to inoculate a larger volume (e.g., 1 L) of media. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[22]

-

Induction: Cool the culture to 16°C. Add IPTG to a final concentration of 0.1-0.5 mM. Continue to incubate at 16°C for 16-24 hours with shaking.[19]

-

Harvest: Pellet the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C or used immediately.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (approx. 30 mL per 1 L of culture). Lyse the cells by sonication on ice until the suspension is no longer viscous.

-

Clarification: Remove cell debris by centrifugation at high speed (e.g., >15,000 x g for 30 min at 4°C).[19] The supernatant contains the soluble His-tagged protein.

-

Affinity Purification: Add the clarified lysate to a pre-equilibrated Ni-NTA resin column. Allow it to bind for 1 hour at 4°C with gentle mixing.

-

Wash: Wash the resin extensively with Wash Buffer (at least 10 column volumes) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged GalT using Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the pure protein.

-

Buffer Exchange & Storage: Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., Tris buffer with glycerol, without imidazole). Aliquot and store at -80°C.

Enzyme Activity and Kinetic Analysis

Quantifying enzyme activity is essential for confirming function and for inhibitor screening. Several methods are available, each with distinct advantages.

Protocol 2: A General pH-Sensitive Colorimetric Assay for Kinetic Analysis

Causality: This assay is simple, continuous, and avoids the use of radioactive materials.[23] It relies on the principle that the transfer of galactose from UDP-Gal to an acceptor releases a proton (H⁺). This proton release causes a measurable change in the absorbance of a pH indicator dye like phenol red, which can be monitored spectrophotometrically.[23] It is highly sensitive and suitable for high-throughput screening.

Materials:

-

Purified galactosyltransferase.

-

Assay Buffer: A weakly buffered solution, e.g., 5 mM Tris-HCl, pH 7.5-8.0, containing 10 mM MnCl₂.

-

Phenol red indicator solution.

-

UDP-galactose (donor substrate).

-

Acceptor substrate (e.g., N-acetylglucosamine, GlcNAc).

-

96-well microplate and a plate reader.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing Assay Buffer, phenol red, a fixed concentration of the acceptor substrate, and the purified enzyme.

-

Initiation: Start the reaction by adding varying concentrations of the donor substrate, UDP-galactose.

-

Measurement: Immediately place the plate in a plate reader and monitor the decrease in absorbance at the appropriate wavelength for phenol red (e.g., 560 nm) over time.

-

Data Analysis (for Kₘ of UDP-Gal):

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each UDP-Gal concentration.

-

Plot the initial velocities against the corresponding UDP-Gal concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ. Alternatively, use a linearized plot such as a Hanes-Woolf plot ([S]/V₀ vs. [S]) to obtain these parameters.[24]

-

Table 1: Comparison of Galactosyltransferase Assay Methods

| Assay Method | Principle | Advantages | Disadvantages | References |

| pH-Sensitive Colorimetric | Measures proton release during catalysis via a pH indicator. | Continuous, rapid, non-radioactive, high-throughput. | Requires low buffer capacity, potential for pH-related artifacts. | [23] |

| HPLC-Based | Separates and quantifies the substrate and product by High-Performance Liquid Chromatography. | Highly accurate and quantitative, can resolve multiple products. | Discontinuous (requires quenching), lower throughput. | [24] |

| ELISA-Based | Uses an antibody that specifically recognizes the reaction product. | High sensitivity and specificity. | Requires a product-specific antibody, often discontinuous. | [25] |

| Carbohydrate Microarray | Immobilized acceptor substrates are enzymatically modified on a glass slide and detected with a fluorescent lectin. | Very high-throughput, requires minute amounts of substrate. | Requires specialized equipment and expertise. | [26] |

Inhibitor Design and Screening

Targeting GalTs for therapeutic purposes requires the development of specific inhibitors. A primary strategy involves designing stable analogs of the donor substrate.

-

Competitive Inhibitors: Fluorinated sugar analogs, such as uridine-5'-diphospho-2-deoxy-2-fluoro-galactose (UDP-2F-Gal), are potent competitive inhibitors. The fluorine atom at the C2 position mimics the electronic properties of the hydroxyl group but cannot be glycosylated, causing the molecule to bind tightly in the active site without reacting.[27][28]

-

Transition State Analogs: More complex inhibitors can be designed to mimic the transition state of the SN2 reaction. These often link parts of the donor and acceptor molecules via a stable, non-hydrolyzable linkage, such as a phosphonate group, and can exhibit very high affinity.

Table 2: Examples of GDP-D-galactose Dependent Glycosyltransferase Inhibitors

| Inhibitor | Type | Target Enzyme | Potency (Kᵢ / IC₅₀) | Reference |

| UDP-2-deoxy-2-fluoro-galactose (UDP-2F-Gal) | Competitive (Donor Analog) | β-1,4-galactosyltransferase | Kᵢ = 41 µM | [27] |

| Bisphosphonate-xyloside conjugate | Transition State Analog | β-1,4-galactosyltransferase 7 (β4GalT7) | IC₅₀ = 188 µM |

Conclusion and Future Outlook

GDP-D-galactose dependent glycosyltransferases are not merely biosynthetic enzymes; they are central regulators of a vast landscape of cellular communication and pathophysiology. Their intricate structures and dynamic catalytic mechanisms present both a challenge and an opportunity for modern drug discovery. As our understanding of the "glycome" deepens, the ability to precisely modulate the activity of these enzymes will become increasingly critical. The methodologies outlined in this guide—from recombinant production to kinetic analysis and inhibitor design—provide a foundational toolkit for researchers aiming to unravel the complexities of these enzymes and translate that knowledge into novel therapeutic strategies for cancer, inflammation, and beyond. The continued integration of structural biology, enzymology, and chemical biology will undoubtedly accelerate the development of next-generation GalT-targeted therapeutics.

References

-

Ramakrishnan, B., & Qasba, P. K. (2001). Structure and function of β-1,4-galactosyltransferase. PMC. [Link]

-

Cartwright, A. M., Lim, E. K., Kleanthous, C., & Bowles, D. J. (2008). A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES. PMC. [Link]

-

Roth, J., & Berger, E. G. (1982). Localization of galactosyl- and sialyltransferase by immunofluorescence: evidence for different sites. PMC. [Link]

-

Malissard, M., Borsig, L., Di Marco, S., Grütter, M. G., Kragl, U., Schedel, M., & Berger, E. G. (2000). Expression and purification of His-tagged beta-1,4-galactosyltransferase in yeast and in COS cells. PubMed. [Link]

-

Sujino, K., & Uchiyama, T. (2008). Methods for Determining Glycosyltransferase Kinetics. PubMed. [Link]

-

Sujino, K., & Uchiyama, T. (2011). Methods for Determining Glycosyltransferase Kinetics. Springer Nature Experiments. [Link]

-

Ramakrishnan, B., Shah, P. S., & Qasba, P. K. (2013). Crystal Structures of β-1,4-Galactosyltransferase 7 Enzyme Reveal Conformational Changes and Substrate Binding. PMC. [Link]

-

Handford, P. A., & Ellis, I. (1995). An assay for galactosyltransferase-I activity in articular cartilage. PubMed. [Link]

-

Grubb, C. D., Zippel, A., Bönisch, F., Golic, M., Skaanild, M. T., Halkier, B. A., & Grusak, M. A. (2013). Kinetic analysis of Arabidopsis glucosyltransferase UGT74B1 illustrates a general mechanism by which enzymes can escape product inhibition. Biochemical Journal. [Link]

-

Wu, Z. L., & Wong, S. C. (2004). A pH-sensitive assay for galactosyltransferase. PubMed. [Link]

-

Park, S., Lee, M. R., Pyo, S. J., & Shin, I. (2007). Carbohydrate Microarrays for Assaying Galactosyltransferase Activity. American Chemical Society. [Link]

-

Qasba, P. K., Ramakrishnan, B., & Boeggeman, E. (2008). Structure and Function of β -1,4-Galactosyltransferase. Bentham Science Publishers. [Link]

-

Qasba, P. K., Ramakrishnan, B., & Boeggeman, E. (2008). Structure and Function of β-1,4-Galactosyltransferase. ResearchGate. [Link]

-

St-Pierre, Y. (2005). The Role of Galactosyltransferases in Cell Surface Functions and in the Immune System. ResearchGate. [Link]

-

Youakim, A., Dubois, D. H., & Shur, B. D. (1994). Localization of the long form of beta-1,4-galactosyltransferase to the plasma membrane and Golgi complex of 3T3 and F9 cells by. PNAS. [Link]

-

Ramakrishnan, B., Shah, P. S., & Qasba, P. K. (2013). Crystal structures of β-1,4-galactosyltransferase 7 enzyme reveal conformational changes and substrate binding. PubMed. [Link]

-

Youakim, A., Dubois, D. H., & Shur, B. D. (1994). Localization of the long form of beta-1,4-galactosyltransferase to the plasma membrane and Golgi complex of 3T3 and F9 cells by immunofluorescence confocal microscopy. PMC. [Link]

-

Youakim, A., Dubois, D. H., & Shur, B. D. (1994). Localization of the long form of beta-1,4-galactosyltransferase to the plasma membrane and Golgi complex of 3T3 and F9 cells by immunofluorescence confocal microscopy. PNAS. [Link]

-

Berger, E. G., & Hesford, F. J. (1985). Localization of galactosyl- and sialyltransferase by immunofluorescence: evidence for different sites. PNAS. [Link]

-

Lin, Y. F., et al. (2025). Structure-Based Mechanism and Specificity of Human Galactosyltransferase β3GalT5. Journal of the American Chemical Society. [Link]

-

Singh, A., et al. (2023). Central Role of β-1,4-GalT-V in Cancer Signaling, Inflammation, and Other Disease-Centric Pathways. MDPI. [Link]

-

Ramakrishnan, B., & Qasba, P. K. (2002). Crystal structure of beta1,4-galactosyltransferase complex with UDP-Gal reveals an oligosaccharide acceptor binding site. PubMed. [Link]

-

Basu, M., Schafer, D. E., & Basu, S. (1992). Measurement of beta-galactosyltransferase activity in cell extracts with an ELISA-based assay. PubMed. [Link]

-

Peng, Y., et al. (2025). Cloning, expression, and characterization of collagen galactosyltransferases from human, sponge, and sea walnut. PMC. [Link]

-

Patenaude, S. I., Seto, N. O., Borisova, S. N., Szpacenko, A., Marcus, S. L., Palcic, M. M., & Evans, S. V. (2002). Crystal Structure of Human Galactosyltransferase (GTB) Complexed with Lactose. RCSB PDB. [Link]

-

Schuman, B. (2011). Structural and Functional Analysis of Glycosyltransferase Mechanisms. University of Victoria. [Link]

- Palcic, M. M., & Hindsgaul, O. (1998). Process for preparing nucleotide inhibitors of glycosyltransferases.

-

Wang, J., et al. (2024). Roles of Galactose and Its Glycosylation Modifications in Inflammatory Arthritis. Scirp.org. [Link]

-

Varki, A., et al. (2022). Glycosyltransferases and Glycan-Processing Enzymes. Essentials of Glycobiology. [Link]

-

Strasser, R., et al. (2007). Unique β1,3-Galactosyltransferase Is Indispensable for the Biosynthesis of N-Glycans Containing Lewis a Structures in Arabidopsis thaliana. The Plant Cell. [Link]

-

Varki, A., et al. (2017). Glycosyltransferases and Glycan-processing Enzymes. Essentials of Glycobiology. [Link]

-

T-K, T., et al. (2019). Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside. PMC. [Link]

-

Kolter, T. (2021). Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. Glycobiology. [Link]

-

Mas-Ballesté, R., et al. (2022). Leloir Glycosyltransferases in Applied Biocatalysis: A Multidisciplinary Approach. PMC. [Link]

-

Gross, V., et al. (1991). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. PMC. [Link]

-

Hennet, T. (n.d.). Mechanisms of glycosyltransferase reaction. University of Zurich. [Link]

-

Wang, Y., et al. (2023). Expression and Purification of Glycosyltransferase DnmS from Streptomyces peucetius ATCC 27952 and Study on Catalytic Characterization of Its Reverse Glycosyltransferase Reaction. MDPI. [Link]

-

van der Vorm, S. (2020). Development of substrate based inhibitors targeting human glycosylation. Radboud Repository. [Link]

-

Nishi, N. (2020). A note on expression and purification of recombinant galectins. Glycoforum. [Link]

-

Stanley, P. (2009). Glycosyltransferases. Essentials of Glycobiology. [Link]

-

Breton, C., et al. (2006). Recent structures, evolution and mechanisms of glycosyltransferases. ResearchGate. [Link]

-

Kellokumpu, S. (2019). Glycosyltransferase complexes in eukaryotes: long-known, prevalent but still unrecognized. Glycobiology. [Link]

-

Wakagi, T., et al. (2000). Cloning and expression of 1,4-galactosyltransferase gene from Helicobacter pylori. Journal of Biochemistry. [Link]

-

Nairn, A. V., et al. (2022). Origin of cytoplasmic GDP-fucose determines its contribution to glycosylation reactions. Journal of Cell Biology. [Link]

-

Fenech, M., et al. (2020). The role of GDP-l-galactose phosphorylase in the control of ascorbate biosynthesis. PMC. [Link]

-

Li, J., et al. (2022). Utilization of glycosyltransferases as a seamless tool for synthesis and modification of the oligosaccharides-A review. ResearchGate. [Link]

-

Gruner, K., et al. (2023). Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants. MDPI. [Link]

Sources

- 1. Structure and Function of β-1,4-Galactosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosyltransferases and Glycan-Processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Glycosyltransferases and Glycan-processing Enzymes - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Roles of Galactose and Its Glycosylation Modifications in Inflammatory Arthritis [scirp.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Localization of the long form of beta-1,4-galactosyltransferase to the plasma membrane and Golgi complex of 3T3 and F9 cells by immunofluorescence confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Mechanisms of glycosyltransferase reaction | Department of Physiology | UZH [physiol.uzh.ch]

- 13. researchgate.net [researchgate.net]

- 14. Crystal Structures of β-1,4-Galactosyltransferase 7 Enzyme Reveal Conformational Changes and Substrate Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structures of β-1,4-galactosyltransferase 7 enzyme reveal conformational changes and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of beta1,4-galactosyltransferase complex with UDP-Gal reveals an oligosaccharide acceptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Expression and Purification of Glycosyltransferase DnmS from Streptomyces peucetius ATCC 27952 and Study on Catalytic Characterization of Its Reverse Glycosyltransferase Reaction [mdpi.com]

- 20. Expression and purification of His-tagged beta-1,4-galactosyltransferase in yeast and in COS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cloning, expression, and characterization of collagen galactosyltransferases from human, sponge, and sea walnut - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A note on expression and purification of recombinant galectins [glycoforum.gr.jp]

- 23. A pH-sensitive assay for galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of beta-galactosyltransferase activity in cell extracts with an ELISA-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. US5770407A - Process for preparing nucleotide inhibitors of glycosyltransferases - Google Patents [patents.google.com]

- 28. Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enzymatic Synthesis of GDP-D-Galactose via Salvage Pathway Cascade

This Application Note and Protocol is designed for researchers in glycobiology and drug development requiring high-purity GDP-D-galactose (Guanosine 5'-diphosphate-D-galactose). Unlike the common mammalian donor UDP-galactose, GDP-D-galactose is a rare nucleotide sugar utilized by specific bacterial glycosyltransferases and in the study of unique polysaccharide biosynthesis pathways (e.g., in Helix pomatia or specific marine bacteria).

Abstract

GDP-D-galactose is a non-canonical nucleotide sugar donor essential for characterizing rare glycosyltransferases and synthesizing unique glycoconjugates found in bacteria, algae, and mollusks. While UDP-galactose is the standard donor in mammalian systems, GDP-D-galactose synthesis remains challenging due to the high specificity of native enzymes. This protocol details a robust one-pot, two-enzyme cascade utilizing a promiscuous Nucleotidylyltransferase (NDP-Sugar Pyrophosphorylase) and Galactokinase (GalK). This method bypasses the low yield of chemical synthesis and the complexity of the de novo pathway, offering a scalable route for milligram-to-gram production.

Mechanism of Action

The synthesis relies on the "Salvage Pathway" strategy, coupling the phosphorylation of D-galactose to its guanylylation. The workflow exploits the substrate promiscuity of hyperthermophilic or engineered pyrophosphorylases (e.g., Pyrococcus furiosus ManC or Thermotoga maritima USP) which, unlike E. coli ManC, tolerate the C4-epimer (galactose) and GTP.

The Enzymatic Cascade:

-

Phosphorylation: D-Galactose is phosphorylated at the C1 position by Galactokinase (GalK) using ATP, yielding

-D-Galactose-1-phosphate (Gal-1-P). -

Guanylyl Transfer: A Broad-Specificity GDP-Mannose Pyrophosphorylase (ManC/PFManC) or Promiscuous USP transfers a GMP moiety from GTP to Gal-1-P, releasing inorganic pyrophosphate (PPi).

-

Equilibrium Shift: The addition of Inorganic Pyrophosphatase (PpA) hydrolyzes PPi into orthophosphate (Pi), driving the reversible reaction forward to completion.

Pathway Visualization

Caption: One-pot enzymatic cascade for GDP-D-galactose synthesis. GalK phosphorylates galactose; a promiscuous pyrophosphorylase (PFManC) couples Gal-1-P with GTP; PpA drives the reaction.

Materials & Reagents

Enzymes

| Enzyme | Source/Type | Role | Recommended Catalog/Clone |

| GalK | Escherichia coli K-12 | Phosphorylation of Galactose | Merck/Sigma or recombinant expression (pET vectors) |

| PFManC | Pyrococcus furiosus (Recombinant) | Promiscuous Guanylyltransferase | Custom expression (See Ref 1) or Broad-spectrum USP |

| PpA | S. cerevisiae or E. coli | Hydrolysis of PPi | Merck/Sigma (I. Pyrophosphatase) |

Note: Standard E. coli ManC is highly specific for Mannose and has poor activity with Galactose. Use hyperthermophilic variants (PFManC) or broad-specificity FKP (L-fucokinase/GDP-fucose pyrophosphorylase) if PFManC is unavailable, though FKP is less efficient for D-Gal.

Reagents

-

Substrates: D-Galactose (High purity), GTP (Disodium salt), ATP (Disodium salt).

-

Buffer Components: Tris-HCl, MgCl₂ (Critical cofactor), DTT (Enzyme stabilizer).

-

Purification: Q-Sepharose Fast Flow (Anion Exchange) or Porous Graphitic Carbon (PGC).

Experimental Protocol

Phase 1: Small-Scale Validation (100 µL)

Objective: Confirm enzyme activity and optimal time point.

-

Prepare Reaction Mix: In a PCR tube, combine:

-

Incubation: Incubate at 37°C (or 50°C if using thermostable PFManC exclusively, but GalK is usually mesophilic) for 4–16 hours.

-

Analysis: Quench 10 µL aliquot with 10 µL methanol. Centrifuge (12,000 x g, 5 min). Analyze supernatant via HPLC (See Section 6).

Phase 2: Preparative Synthesis (10 mL Scale)

Objective: Production of ~20-30 mg GDP-D-Galactose.

-

Buffer Preparation: Prepare 10 mL of Synthesis Buffer :

-

Substrate Addition: Dissolve the following in the buffer:

-

D-Galactose: 18 mg (10 mM)

-

ATP: 66 mg (12 mM)

-

GTP: 63 mg (12 mM)

-

Note: Excess nucleotides ensure complete conversion of the sugar.

-

-

Enzyme Initiation: Add enzymes:

-

GalK: 20 Units[5]

-

PFManC: 40 Units (High load required for non-native substrate)

-

PpA: 50 Units

-

-

Reaction: Incubate at 30°C with gentle shaking (150 rpm) for 18–24 hours. Monitor pH; maintain between 7.0–8.0 using 1M NaOH if necessary (ATP hydrolysis releases protons).

-

Termination: Heat inactivation at 95°C for 5 minutes (precipitates proteins). Centrifuge at 10,000 x g for 20 minutes. Collect supernatant.

Phase 3: Purification (Anion Exchange Chromatography)

-

Column: Pack a 5 mL column with Q-Sepharose Fast Flow (GE Healthcare).

-

Equilibration: Wash with 5 CV (Column Volumes) of Buffer A (20 mM NH₄HCO₃).

-

Loading: Load the clarified reaction supernatant.

-

Elution: Apply a linear gradient of Buffer B (500 mM NH₄HCO₃) from 0% to 100% over 20 CV.

-

Elution Order: Free Sugar (Flow through) -> AMP/ADP -> GDP-Galactose -> GTP/ATP.

-

-

Desalting: Pool fractions containing GDP-Galactose (identified by UV 254nm and MS). Lyophilize repeatedly to remove volatile ammonium bicarbonate salts.

Expert Insights & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Enzyme Specificity | Standard E. coli ManC rejects Gal-1-P. Switch to PFManC (Pyrococcus) or TmUSP . Increase enzyme load 5-10x. |

| Incomplete Phosphorylation | ATP Depletion | Ensure ATP is in 20% molar excess over Galactose. Check GalK activity separately. |

| Product Degradation | Phosphatase Contamination | Use high-purity enzymes. Add phosphatase inhibitors (e.g., NaF) if compatible, though this may inhibit PpA. |

| Precipitation | Mg²⁺/Pyrophosphate | Magnesium pyrophosphate is insoluble. The addition of PpA prevents this and drives the reaction. Ensure PpA is active. |

Critical Note on Enzyme Promiscuity: While E. coli ManC is highly specific for Mannose-1-P (C2 epimer of Glucose-1-P), it has negligible activity on Galactose-1-P (C4 epimer).[6] The hyperthermophilic enzyme PFManC (Pyrococcus furiosus) has been documented to accept a wider range of substrates, including C4-modified analogues, making it the superior choice for this protocol [1].

Analytical Validation

HPLC Method:

-

Column: Anion Exchange (e.g., Dionex CarboPac PA1) or C18 with ion-pairing.

-

Mobile Phase: 100 mM TEAA (Triethylammonium acetate) pH 7.0 with a gradient of Acetonitrile (0-20%).

-

Detection: UV at 254 nm (Guanosine absorption).

Mass Spectrometry (ESI-MS):

-

Mode: Negative Ion Mode.

-

Expected Mass:

-

GDP-D-Galactose (

): 604.08 Da (Monoisotopic mass of neutral molecule). -

Observed [M-H]⁻: 604.1 m/z .

-

References

-

Li, Y., et al. (2013). Efficient Enzymatic Synthesis of Guanosine 5'-Diphosphate-Sugars and Derivatives. Organic Letters, 15(21), 5528–5530.[7] Link

- Key citation for the use of PFManC (Pyrococcus furiosus) and its promiscuity towards GDP-sugar synthesis.

-

Muthana, M. M., et al. (2012). Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences (PNAS), 106(39), 16603-16608. Link

- Describes the FKP enzyme and general salvage pathway str

-

Gevaert, O., et al. (2019). Characterization of the First Bacterial and Thermostable GDP-Mannose 3,5-Epimerase. International Journal of Molecular Sciences, 20(14), 3530. Link

- Provides context on GDP-sugar interconversions and purific

-

Chemily Glycoscience. Product: GDP-D-galactose (SN02039).[8] Link

- Commercial verification of the molecule's existence and availability.

Sources

- 1. Deciphering the sugar biosynthetic pathway and tailoring steps of nucleoside antibiotic A201A unveils a GDP-l-galactose mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Automated chemoenzymatic modular synthesis of human milk oligosaccharides on a digital microfluidic platform - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01395F [pubs.rsc.org]

- 3. Substrate and process engineering for biocatalytic synthesis and facile purification of human milk oligosaccharides (HMOs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.mpg.de [pure.mpg.de]

- 5. chemilyglycoscience.com [chemilyglycoscience.com]

- 6. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]

- 7. Efficient Enzymatic Synthesis of Guanosine 5′-Diphosphate-Sugars and Derivatives [escholarship.org]

- 8. chemilyglycoscience.com [chemilyglycoscience.com]

Application Note: A Robust HPLC-Based Method for the Separation and Quantification of GDP-D-Galactose and GDP-D-Mannose

Introduction

Guanosine diphosphate (GDP)-D-mannose and its epimer, GDP-D-galactose, are critical nucleotide sugars involved in a multitude of essential biological processes. GDP-D-mannose is a precursor for the synthesis of L-fucose and L-galactose, which are vital components of glycoproteins and cell wall polysaccharides in various organisms, including plants and bacteria.[1][2] For instance, in plants, the pathway involving GDP-mannose is crucial for the biosynthesis of vitamin C (L-ascorbic acid).[1][2] The enzymatic interconversion of these two sugar nucleotides is a key step in these metabolic pathways.[3][4][5] Given their structural similarity and pivotal roles, a reliable and efficient method for their separation and quantification is paramount for researchers in glycobiology, drug development, and metabolic engineering.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of GDP-D-galactose and GDP-D-mannose. We will explore two effective column chemistries: anion-exchange chromatography and porous graphitic carbon (PGC) chromatography, providing detailed protocols for each.

The Challenge: Separating Epimers

GDP-D-galactose and GDP-D-mannose are C-2 epimers, meaning they differ only in the stereochemistry at the second carbon of the hexose sugar. This subtle structural difference makes their separation by traditional reversed-phase HPLC challenging. Therefore, alternative chromatographic techniques that can exploit other physicochemical properties are required.

Method 1: Anion-Exchange Chromatography

Principle of Separation: Anion-exchange chromatography (AEC) separates molecules based on their net negative charge.[6] The phosphate groups in GDP-D-galactose and GDP-D-mannose are negatively charged at neutral pH, allowing them to bind to a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase, which competes for binding sites on the column, or by changing the pH to alter the charge of the analytes. While both molecules have the same overall charge, subtle differences in their three-dimensional structure and the presentation of the charged phosphate groups can lead to differential interactions with the stationary phase, enabling their separation.

-

GDP-D-galactose standard

-

GDP-D-mannose standard

-

Ammonium formate (NH₄HCO₂)

-

Deionized water (18.2 MΩ·cm)

-

Acetonitrile (HPLC grade)

-

Formic acid (for pH adjustment)

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector

-

Anion-exchange column (e.g., Dionex CarboPac™ PA1 or similar)[7]

1. Standard Preparation:

- Prepare individual stock solutions of GDP-D-galactose and GDP-D-mannose at 1 mg/mL in deionized water.

- Prepare a mixed standard solution containing both analytes at a final concentration of 0.1 mg/mL each.

2. Mobile Phase Preparation:

- Mobile Phase A: 25 mM Ammonium Formate, pH adjusted to 8.0 with formic acid.

- Mobile Phase B: 1 M Ammonium Formate, pH adjusted to 8.0 with formic acid.

3. HPLC Method Parameters:

| Parameter | Value |

| Column | Dionex CarboPac™ PA1 (4 x 250 mm, 10 µm) or equivalent |

| Mobile Phase A | 25 mM Ammonium Formate, pH 8.0 |

| Mobile Phase B | 1 M Ammonium Formate, pH 8.0 |

| Gradient | 0-5 min: 100% A; 5-35 min: 0-50% B; 35-40 min: 50% B; 40-45 min: 100% A; 45-55 min: 100% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method 2: Porous Graphitic Carbon (PGC) Chromatography